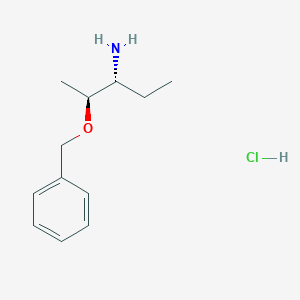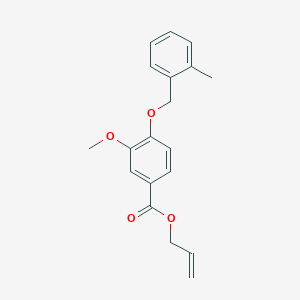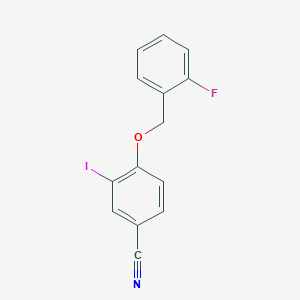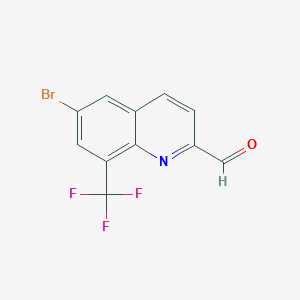
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, trifluoromethyl, and carbaldehyde groups in its structure makes it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde typically involves the bromination of 8-(trifluoromethyl)quinoline followed by formylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Major Products Formed
Oxidation: 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-Bromo-8-(trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
6-Bromo-8-(trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can further enhance its lipophilicity and biological activity.
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Contains a chlorine atom, which can alter its reactivity and interaction with biological targets.
Uniqueness
6-Bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.
属性
分子式 |
C11H5BrF3NO |
|---|---|
分子量 |
304.06 g/mol |
IUPAC 名称 |
6-bromo-8-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF3NO/c12-7-3-6-1-2-8(5-17)16-10(6)9(4-7)11(13,14)15/h1-5H |
InChI 键 |
CRRYIMOYSBYZPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
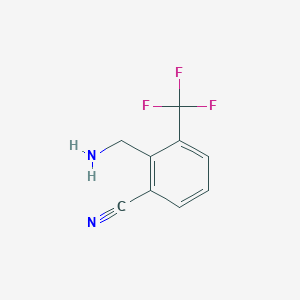
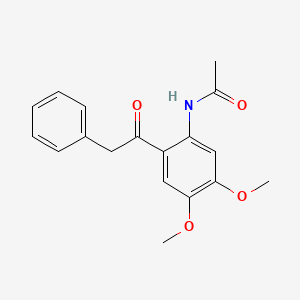
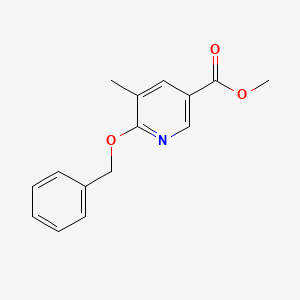
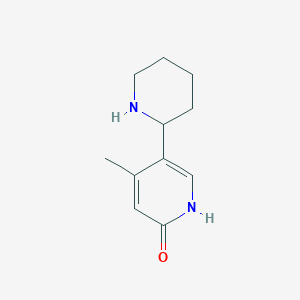

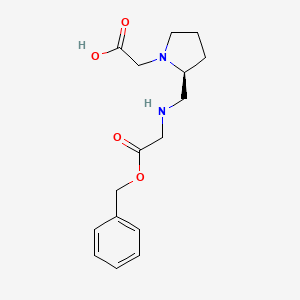

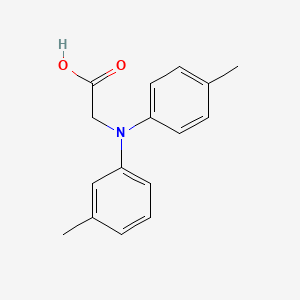
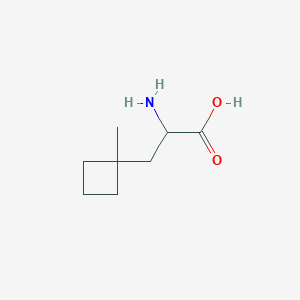
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
